molecular formula C15H12FNO2 B1203100 7-Fluoro-n-hydroxy-n-2-acetylaminofluorene CAS No. 2508-18-1

7-Fluoro-n-hydroxy-n-2-acetylaminofluorene

Cat. No.: B1203100
CAS No.: 2508-18-1
M. Wt: 257.26 g/mol
InChI Key: UAUQZGBNJDVZJI-UHFFFAOYSA-N
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Description

. This compound is notable for its unique structure, which includes a fluorine atom attached to a fluorenyl ring, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boron reagents . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of fluorinated compounds.

Industrial Production Methods: Industrial production of 7-Fluoro-n-hydroxy-n-2-acetylaminofluorene may involve large-scale Suzuki–Miyaura coupling reactions, utilizing palladium catalysts and boron reagents under controlled conditions to ensure high yield and purity . The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 7-Fluoro-n-hydroxy-n-2-acetylaminofluorene can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield fluorinated ketones or aldehydes, while reduction can produce fluorinated alcohols .

Scientific Research Applications

7-Fluoro-n-hydroxy-n-2-acetylaminofluorene has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 7-Fluoro-n-hydroxy-n-2-acetylaminofluorene involves its interaction with specific molecular targets. The fluorine atom’s high electronegativity can influence the compound’s binding affinity and reactivity. In biological systems, this compound may interact with enzymes or receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Uniqueness: 7-Fluoro-n-hydroxy-n-2-acetylaminofluorene is unique due to its specific fluorenyl structure and the position of the fluorine atom, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .

Properties

CAS No.

2508-18-1

Molecular Formula

C15H12FNO2

Molecular Weight

257.26 g/mol

IUPAC Name

N-(7-fluoro-9H-fluoren-2-yl)-N-hydroxyacetamide

InChI

InChI=1S/C15H12FNO2/c1-9(18)17(19)13-3-5-15-11(8-13)6-10-7-12(16)2-4-14(10)15/h2-5,7-8,19H,6H2,1H3

InChI Key

UAUQZGBNJDVZJI-UHFFFAOYSA-N

SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)F)O

Canonical SMILES

CC(=O)N(C1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)F)O

Key on ui other cas no.

2508-18-1

Synonyms

7-fluoro-N-hydroxy-N-2-acetylaminofluorene

Origin of Product

United States

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